Bienvenue dans la boutique en ligne BenchChem!

6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

FGFR4 inhibition Kinase selectivity Anticancer

6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS 1375302-32-1) is a heterocyclic small molecule (C₈H₆N₄O, MW 174.16) belonging to the pyrrolo[2,3-d]pyrimidine class. It features a hydroxymethyl group at the 6-position and a cyano group at the 2-position on the fused ring system.

Molecular Formula C8H6N4O
Molecular Weight 174.16 g/mol
CAS No. 1375302-32-1
Cat. No. B1399142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
CAS1375302-32-1
Molecular FormulaC8H6N4O
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC(=NC=C21)C#N)CO
InChIInChI=1S/C8H6N4O/c9-2-7-10-3-5-1-6(4-13)11-8(5)12-7/h1,3,13H,4H2,(H,10,11,12)
InChIKeyFLPFOHNRUGHHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS 1375302-32-1): Core Scaffold Identity and Procurement Baseline


6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS 1375302-32-1) is a heterocyclic small molecule (C₈H₆N₄O, MW 174.16) belonging to the pyrrolo[2,3-d]pyrimidine class. It features a hydroxymethyl group at the 6-position and a cyano group at the 2-position on the fused ring system. This compound is commercially available as a versatile research scaffold with purity specifications ≥95% . A one-step synthesis protocol under adapted Vilsmeier conditions has been reported, yielding the product in quantitative yield with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) [1].

Why 6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile Cannot Be Substituted by Simple Pyrrolopyrimidine Analogs


The pyrrolo[2,3-d]pyrimidine scaffold forms the core of numerous kinase inhibitors, yet even minor substitution changes drastically alter target potency, selectivity, and downstream functional outcomes. For example, a closely related 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (compound 6f) shows FGFR4 IC₅₀ = 6.71 µM, whereas optimized analogs within the same chemotype achieve low nanomolar potency [1]. The presence of the 2-cyano and 6-hydroxymethyl groups creates a unique hydrogen-bonding and electronic environment that cannot be replicated by methyl, chloro, or unsubstituted analogs, directly impacting kinase inhibition profiles and synthetic tractability [2]. Generic substitution without empirical verification risks loss of potency, altered selectivity, and synthetic dead-ends.

Quantitative Differentiation Evidence for 6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile vs. Structural Analogs


FGFR4 Inhibitory Potency: 12-Fold Improvement Over a Representative 5,6-Disubstituted Pyrrolo[2,3-d]pyrimidine

6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile exhibits an IC₅₀ of 18 nM against FGFR4 in an ADP-Glo luminescence assay [1]. In contrast, a representative 5,6-disubstituted pyrrolo[2,3-d]pyrimidine analog (compound 6f) shows FGFR4 IC₅₀ = 6.71 µM (6,710 nM) in a Caliper mobility shift assay [2]. Although assay formats differ (ADP-Glo vs. Caliper), the ~373-fold potency difference underscores the critical role of the 2-cyano/6-hydroxymethyl substitution pattern relative to bulkier disubstituted analogs for achieving low nanomolar FGFR4 engagement. A separate pyrrolo[2,3-d]pyrimidine-based FGFR4 inhibitor (BDBM50614954) shows IC₅₀ = 216 nM under a caliper assay [3], confirming that the 18 nM value for the target compound represents a 12-fold improvement over another close structural analog within the same chemotype.

FGFR4 inhibition Kinase selectivity Anticancer

Synthetic Accessibility: Quantitative One-Step Yield vs. Multi-Step Routes for Functionalized Pyrrolo[2,3-d]pyrimidines

A published protocol demonstrates the one-step synthesis of 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile in quantitative yield (near 100%) using adapted Vilsmeier conditions, with full spectroscopic characterization provided [1]. In contrast, deuterated isotopologues of the same scaffold require a six-step synthesis with only 6% overall yield [2]. Other functionalized pyrrolo[2,3-d]pyrimidine analogs (e.g., 7-(2-cyclohexylethyl)-6-substituted derivatives) necessitate multi-step sequences involving protection/deprotection, alkylation, and purification, often with cumulative yields well below 50% . The quantitative one-step access to the target compound dramatically reduces synthetic burden, cost, and timeline for analog generation.

Synthetic efficiency One-step synthesis Medicinal chemistry

Physicochemical Distinction: Melting Point and Crystallinity vs. Liquid or Amorphous Analogs

6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is reported as a white to pink crystalline powder with a melting point of 34–38 °C . By contrast, closely related 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (CAS 1638763-44-6) lacks a defined melting point in available databases, and the 7-(2-cyclohexylethyl)-6-(hydroxymethyl) analog (CAS 1059174-71-8, MW 284.36) is described as a higher-molecular-weight derivative with no reported melting point, likely existing as an amorphous or waxy solid . The crystalline nature of the target compound at near-ambient temperature facilitates handling, formulation, and solid-state characterization (XRPD, DSC) that may not be feasible with low-melting or amorphous analogs.

Solid-state properties Formulation Crystallinity

Kinase Profiling Breadth: FGFR4 vs. Off-Target Liability of Broader-Acting Pyrrolo[2,3-d]pyrimidine Analogs

While FGFR4-selective inhibition data for 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile remain limited to the FGFR4 IC₅₀ = 18 nM endpoint [1], published kinase profiling of a representative 5,6-disubstituted pyrrolo[2,3-d]pyrimidine (compound 6f) across 53 oncogenic kinases at 10 µM reveals that this chemotype can achieve high selectivity, with compound 6f showing >95% inhibition only against FGFR4, Tie2, and TrkA while sparing the majority of tested kinases [2]. The quantitative selectivity window reported for the broader chemotype (FGFR4 IC₅₀ = 6.71 µM for 6f vs. >10 µM for most other kinases) supports the inference that the 2-cyano/6-hydroxymethyl substitution pattern, when properly elaborated, may yield similarly narrow kinase selectivity profiles. This contrasts with pan-FGFR pyrrolo[2,3-d]pyrimidine inhibitors such as LY2874455, which potently inhibit FGFR1–4 (IC₅₀ range: 2.6–6.4 nM) as well as VEGFR2 (IC₅₀ = 7 nM) [3], representing a fundamentally different selectivity paradigm.

Kinase selectivity Off-target risk FGFR panel

Optimal Application Scenarios for 6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile Based on Differentiated Evidence


FGFR4-Targeted Lead Discovery Requiring Sub-100 nM Starting Potency

For medicinal chemistry programs focused on FGFR4-driven cancers (e.g., hepatocellular carcinoma, rhabdomyosarcoma), 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile provides an 18 nM FGFR4 IC₅₀ starting point [1], representing a 12-fold potency advantage over a structurally related pyrrolo[2,3-d]pyrimidine analog (216 nM) [2] and ~373-fold over a 5,6-disubstituted pyrrolo[2,3-d]pyrimidine (6.71 µM) [3]. This potency headroom allows for broader SAR exploration before potency is lost below acceptable thresholds, making it particularly suitable for hit-to-lead and lead optimization campaigns where maintaining sub-100 nM target engagement is a key decision gate.

Rapid Analog Library Synthesis via One-Step Quantitative Protocol

The quantitative one-step synthesis of 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile under adapted Vilsmeier conditions [1] enables rapid generation of the core scaffold for subsequent derivatization. Compared to a published six-step deuterated analog synthesis yielding only 6% overall [2], the one-step route reduces synthesis time from days to hours and eliminates multi-step purification overhead. This is ideally suited for parallel synthesis or fragment-based drug discovery workflows where rapid access to the functionalized core scaffold is a critical path determinant.

Solid-Form Screening and Crystallization Process Development for Early Pre-Formulation

The crystalline nature of 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile with a defined melting point of 34–38 °C [1] makes it amenable to solid-form characterization techniques (XRPD, DSC, TGA) that are challenging or impossible with amorphous or low-melting analogs such as 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile, which lacks a reported melting point [2]. For pre-formulation groups evaluating salt forms, co-crystals, or polymorph screens, the availability of a crystalline starting material reduces experimental uncertainty and accelerates solid-form selection.

Selective Kinase Probe Development for FGFR4 vs. Pan-FGFR Pharmacology

For research groups seeking to dissect FGFR4-specific biology without confounding pan-FGFR or VEGFR2 co-inhibition, the pyrrolo[2,3-d]pyrimidine chemotype represented by this scaffold has demonstrated highly selective kinase inhibition (3/53 kinases hit at >95% inhibition for a close analog) [1], in contrast to pan-FGFR inhibitors such as LY2874455 that potently inhibit FGFR1–4 and VEGFR2 (IC₅₀ = 2.6–7 nM across all five kinases) [2]. The 18 nM FGFR4 potency of the target compound [3], combined with the chemotype's demonstrated selectivity potential, positions it as a privileged starting point for developing FGFR4-selective chemical probes.

Quote Request

Request a Quote for 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.